L58U359Ups

Description

L58U359Ups (CAS No. 1261080-59-4) is a synthetic organic compound with the molecular formula C₇H₇NO₃S and a molecular weight of 185.20 g/mol . Its structure includes a sulfonamide group and a substituted benzene ring, contributing to its unique physicochemical properties. Key characteristics include:

Properties

CAS No. |

663613-38-5 |

|---|---|

Molecular Formula |

C19H36N2O5S |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

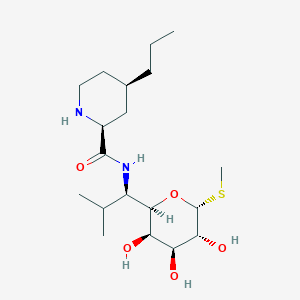

(2S,4R)-N-[(1R)-2-methyl-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpiperidine-2-carboxamide |

InChI |

InChI=1S/C19H36N2O5S/c1-5-6-11-7-8-20-12(9-11)18(25)21-13(10(2)3)17-15(23)14(22)16(24)19(26-17)27-4/h10-17,19-20,22-24H,5-9H2,1-4H3,(H,21,25)/t11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |

InChI Key |

CXEJVQVBPBUOMW-LVOWXTAFSA-N |

Isomeric SMILES |

CCC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)C |

Canonical SMILES |

CCCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L58U359Ups involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistryCommon reagents used in the synthesis include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid .

Industrial Production Methods

Industrial production of this compound often employs hydrothermal carbonization methods due to their advantages, such as lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods are preferred for their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

L58U359Ups undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents and acidic conditions are often employed. Reduction reactions typically require strong reducing agents and anhydrous conditions. Substitution reactions may involve a variety of nucleophiles or electrophiles under both acidic and basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

L58U359Ups has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

Mechanism of Action

The mechanism of action of L58U359Ups involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain signaling pathways and transcription factors, leading to its observed biological effects . Computational methods, such as transcriptomics and protein-protein interaction analysis, have been used to elucidate its mechanism of action .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound is synthesized with 80% yield using FeSO₄·7H₂O and tert-butyl hydroperoxide, outperforming CAS 4359-87-9 (49% yield under cryogenic conditions) .

- Economic Impact: CAS 4359-87-9 is cheaper ($12.50/g) but requires hazardous solvents like dichloromethane, increasing disposal costs. This compound ($28.90/g) is cost-effective for lab-scale research due to its high purity and low waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.